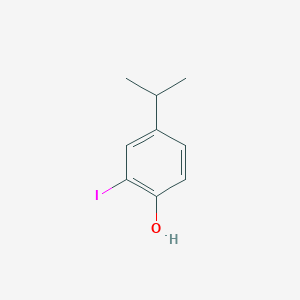
2-iodo-4-propan-2-ylphenol
Vue d'ensemble
Description
2-iodo-4-propan-2-ylphenol is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a propan-2-yl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-propan-2-ylphenol can be achieved through several methods. One common approach involves the iodination of 4-(propan-2-yl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-4-propan-2-ylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Quinones and other oxidized phenolic compounds.
Coupling: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
2-iodo-4-propan-2-ylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iodo-4-propan-2-ylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: Similar structure but lacks the propan-2-yl group.
4-Iodophenol: Iodine atom positioned differently on the phenol ring.
2-Bromophenol: Bromine atom instead of iodine.
Uniqueness
2-iodo-4-propan-2-ylphenol is unique due to the presence of both the iodine atom and the propan-2-yl group, which confer distinct chemical properties and reactivity compared to other iodophenols.
Propriétés
Numéro CAS |
58456-88-5 |
|---|---|
Formule moléculaire |
C9H11IO |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-iodo-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3 |
Clé InChI |
QRIAFNSSHHQLEI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)I |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)O)I |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













